Cas no 2229294-33-9 (3-(2,3-dihydro-1H-inden-2-yl)methylpiperidin-3-ol)

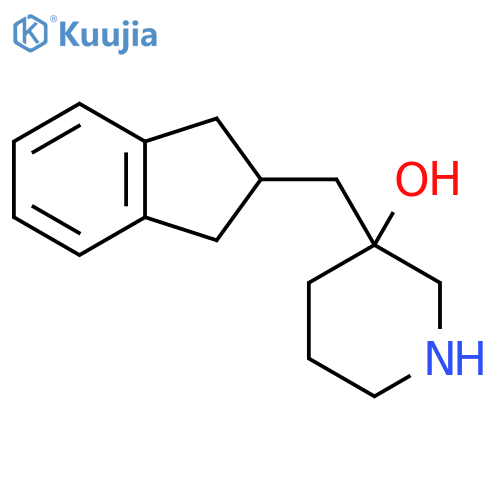

2229294-33-9 structure

商品名:3-(2,3-dihydro-1H-inden-2-yl)methylpiperidin-3-ol

3-(2,3-dihydro-1H-inden-2-yl)methylpiperidin-3-ol 化学的及び物理的性質

名前と識別子

-

- 3-(2,3-dihydro-1H-inden-2-yl)methylpiperidin-3-ol

- EN300-1738762

- 2229294-33-9

- 3-[(2,3-dihydro-1H-inden-2-yl)methyl]piperidin-3-ol

-

- インチ: 1S/C15H21NO/c17-15(6-3-7-16-11-15)10-12-8-13-4-1-2-5-14(13)9-12/h1-2,4-5,12,16-17H,3,6-11H2

- InChIKey: OTVVCDCOGIFXGH-UHFFFAOYSA-N

- ほほえんだ: OC1(CNCCC1)CC1CC2C=CC=CC=2C1

計算された属性

- せいみつぶんしりょう: 231.162314293g/mol

- どういたいしつりょう: 231.162314293g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 254

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 32.3Ų

3-(2,3-dihydro-1H-inden-2-yl)methylpiperidin-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1738762-0.25g |

3-[(2,3-dihydro-1H-inden-2-yl)methyl]piperidin-3-ol |

2229294-33-9 | 0.25g |

$1366.0 | 2023-09-20 | ||

| Enamine | EN300-1738762-0.5g |

3-[(2,3-dihydro-1H-inden-2-yl)methyl]piperidin-3-ol |

2229294-33-9 | 0.5g |

$1426.0 | 2023-09-20 | ||

| Enamine | EN300-1738762-5.0g |

3-[(2,3-dihydro-1H-inden-2-yl)methyl]piperidin-3-ol |

2229294-33-9 | 5g |

$4309.0 | 2023-06-04 | ||

| Enamine | EN300-1738762-1.0g |

3-[(2,3-dihydro-1H-inden-2-yl)methyl]piperidin-3-ol |

2229294-33-9 | 1g |

$1485.0 | 2023-06-04 | ||

| Enamine | EN300-1738762-0.05g |

3-[(2,3-dihydro-1H-inden-2-yl)methyl]piperidin-3-ol |

2229294-33-9 | 0.05g |

$1247.0 | 2023-09-20 | ||

| Enamine | EN300-1738762-10.0g |

3-[(2,3-dihydro-1H-inden-2-yl)methyl]piperidin-3-ol |

2229294-33-9 | 10g |

$6390.0 | 2023-06-04 | ||

| Enamine | EN300-1738762-5g |

3-[(2,3-dihydro-1H-inden-2-yl)methyl]piperidin-3-ol |

2229294-33-9 | 5g |

$4309.0 | 2023-09-20 | ||

| Enamine | EN300-1738762-10g |

3-[(2,3-dihydro-1H-inden-2-yl)methyl]piperidin-3-ol |

2229294-33-9 | 10g |

$6390.0 | 2023-09-20 | ||

| Enamine | EN300-1738762-1g |

3-[(2,3-dihydro-1H-inden-2-yl)methyl]piperidin-3-ol |

2229294-33-9 | 1g |

$1485.0 | 2023-09-20 | ||

| Enamine | EN300-1738762-0.1g |

3-[(2,3-dihydro-1H-inden-2-yl)methyl]piperidin-3-ol |

2229294-33-9 | 0.1g |

$1307.0 | 2023-09-20 |

3-(2,3-dihydro-1H-inden-2-yl)methylpiperidin-3-ol 関連文献

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

2229294-33-9 (3-(2,3-dihydro-1H-inden-2-yl)methylpiperidin-3-ol) 関連製品

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量